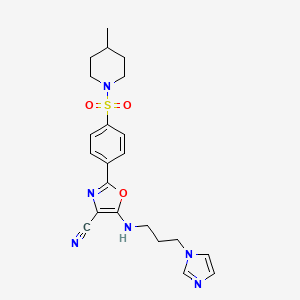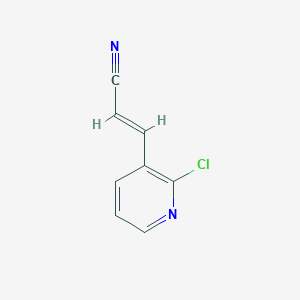
3-(2-Chloropyridin-3-yl)prop-2-enenitrile, E/Z mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chloropyridin-3-yl)prop-2-enenitrile, E/Z mixture” is a chemical compound with the linear formula C8H5ClN2 . It is a mixture of E and Z isomers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a prop-2-enenitrile group . The chlorine atom is attached to the pyridine ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 164.6 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds : This chemical has been utilized in the synthesis of various novel compounds. For instance, 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene was synthesized using alpha-nitro ketone intermediates. These compounds were then used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Photophysical Properties and Molecular Structures : Studies have been conducted on derivatives featuring electron-donor moieties associated with a -CN group attached to a double bond, analyzing their photophysical properties and molecular structures. This research provides insights into the effects of solvent polarity and molecular structure on self-assembly behaviors of these compounds (Percino et al., 2016).
Phosphorescence and Stimuli-Responsive Materials : Research into positional isomers of this compound has led to the discovery of different phosphorescent colors and quantum yields, revealing the potential for creating dynamic functional materials that can switch phosphorescence based on external stimuli (Li & Yong, 2019).
Antimycobacterial Activity : Some studies have focused on the synthesis of derivatives for potential antimycobacterial activity. Though only a few compounds showed modest growth inhibition of Mycobacterium tuberculosis, these studies provide valuable structure-activity relationships (Sanna et al., 2002).
Complexation with Metal Ions : The compound has been studied for its complexation properties with various metal ions. This research is significant for understanding the aggregational properties of such compounds in solution and their complex-formation equilibria (Matczak-Jon et al., 2010).
Application in Catalysis and Antimicrobial Activities : Some derivatives have been synthesized and their potential as catalysts, as well as their antimicrobial and antioxidant activities, have been evaluated. This includes studies on their electronic and spectroscopic properties, offering insights into the molecular interactions and behaviors of these compounds (Gaber, Awad, & Atlam, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(2-chloropyridin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPQUCIVQDKCW-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)
![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)
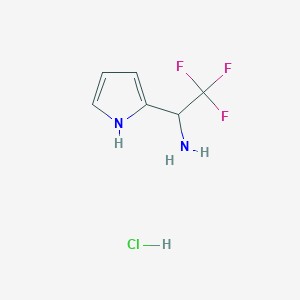
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)
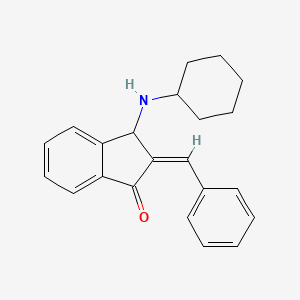
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)
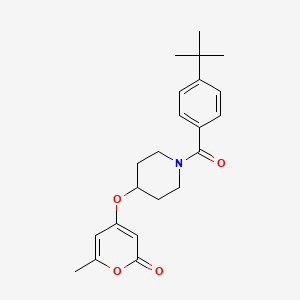

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
